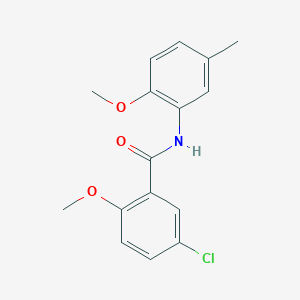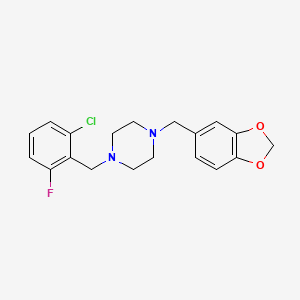
1-(3,5-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMPP is a beta-adrenergic receptor agonist that has been shown to have potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. The compound acts by stimulating the beta-adrenergic receptors, leading to increased bronchodilation, vasodilation, and cardiac output. DMPP has been extensively studied in various scientific research studies, and its potential therapeutic applications have been widely recognized.
Mécanisme D'action
DMPP acts by stimulating the beta-adrenergic receptors, leading to increased bronchodilation, vasodilation, and cardiac output. The compound binds to the beta-adrenergic receptors and activates the G protein-coupled receptor signaling pathway, leading to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in the regulation of bronchodilation, vasodilation, and cardiac output.
Biochemical and physiological effects:
DMPP has been shown to have various biochemical and physiological effects, including increased bronchodilation, vasodilation, and cardiac output. The compound has been shown to increase the levels of cAMP and PKA activity, leading to the phosphorylation of various proteins involved in the regulation of bronchodilation, vasodilation, and cardiac output. DMPP has also been shown to increase the levels of glucose uptake and lipolysis, making it a potential treatment option for obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its high purity and stability. The compound can be easily synthesized and purified, making it readily available for scientific research. However, DMPP also has some limitations for lab experiments, including its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of DMPP in lab experiments to minimize potential toxicity and side effects.
Orientations Futures
There are several future directions for DMPP research, including the development of new formulations and delivery methods, the optimization of dosage and administration, and the exploration of new therapeutic applications. DMPP has shown promising results in the treatment of asthma, 1-(3,5-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, heart failure, obesity, and diabetes, and further research is needed to fully explore its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of DMPP.
Méthodes De Synthèse
DMPP can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with epichlorohydrin, followed by the reaction with piperidine and isopropanol. The final product is obtained by the reaction of the intermediate compound with hydrochloric acid. The synthesis method has been optimized to yield high purity DMPP with minimal impurities.
Applications De Recherche Scientifique
DMPP has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have bronchodilatory effects, making it a potential treatment option for asthma and 1-(3,5-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride. DMPP has also been shown to have positive inotropic effects, making it a potential treatment option for heart failure. In addition, DMPP has been shown to have potential applications in the treatment of obesity and diabetes.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-8-14(2)10-16(9-13)19-12-15(18)11-17-6-4-3-5-7-17;/h8-10,15,18H,3-7,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEXNBVOFJSHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5004004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5004013.png)
![4,4'-[1,3-phenylenebis(oxy-3,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5004031.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5004032.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004039.png)

![3-({[4-(pentyloxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5004065.png)

![N-(2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5004085.png)
![1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5004099.png)
![2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5004104.png)